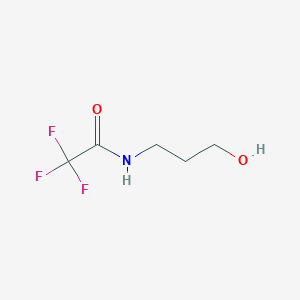
(-)-4'-Fluorotartranilic acid
Overview
Description
(-)-4'-Fluorotartranilic acid (FTTA) is a chiral, non-proteinogenic amino acid that is found in a variety of natural products. It has been extensively studied due to its unique properties, which make it a valuable tool in various scientific fields.
Scientific Research Applications
Genetic Research in Yeast
- Counterselection in Yeast Genetics : 5-fluoroanthranilic acid, a compound related to (-)-4'-Fluorotartranilic acid, has been utilized in yeast genetics for the counterselection of TRP1, a genetic marker in Saccharomyces cerevisiae. It involves antimetabolism by enzymes of the tryptophan biosynthetic pathway, offering new avenues for genetic procedures in yeast (Toyn et al., 2000).
Fluorescence Indicators
- Advances Using BODIPY Scaffold : The 4-bora-3a,4a-diaza-s-indacene (BODIPY) scaffold, which could potentially involve this compound, is significant in the design and application of fluorescent indicators for various biological and chemical phenomena. This includes indicators for pH, metal ions, biomolecules, and more (Boens et al., 2012).
Analytical Methods in Limnology and Oceanography
- Fluorometric Analysis of Chlorophyll : Fluorometric methods that likely use derivatives of this compound have been developed for sensitive measurements of chlorophyll a, free from errors associated with conventional acidification techniques. This has applications in marine and freshwater environmental studies (Welschmeyer, 1994).
Cell Biology
- Endocytic Vesicle Acidification : The acidification of endocytic vesicles in macrophages and fibroblasts, studied through fluorochrome techniques, might involve compounds like this compound for better understanding of cellular processes (Galloway et al., 1983).
Organic Chemistry and Fluorescence
- Copper-Catalyzed Amination of Bromobenzoic Acids : The creation of N-aryl and N-alkyl anthranilic acid derivatives, related to this compound, has applications in fluorescence-based sensing, especially in the detection of metal ions (Wolf et al., 2006).
properties
IUPAC Name |
(2S,3S)-4-(4-fluoroanilino)-2,3-dihydroxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO5/c11-5-1-3-6(4-2-5)12-9(15)7(13)8(14)10(16)17/h1-4,7-8,13-14H,(H,12,15)(H,16,17)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDAGSYSBWTSHH-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(C(C(=O)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@H]([C@@H](C(=O)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1596800.png)

![[(E)-1,2-Difluoro-2-phenylethenyl]benzene](/img/structure/B1596802.png)



![4-[(4-Chlorophenyl)sulfanyl]butanoic acid](/img/structure/B1596810.png)





![(3R-cis)-(-)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B1596820.png)
